molecular formula C24H19N5O4S B2629618 8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901736-15-0

8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B2629618
M. Wt: 473.51
InChI Key: VUWGMDKUYJTOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

  • Quinazoline derivatives like NTCHMTQ have demonstrated significant cytotoxic/antiproliferative effects on human tumor cell lines, including HeLa and B16. These compounds induce morphological changes and necrosis in tumor cells and are considered potential anticancer drugs (Ovádeková et al., 2005) (Jantová et al., 2006).

Synthesis of Heterocyclic Compounds

  • The synthesis of partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones has been achieved through a three-component condensation involving 3,4,5-triamino-1,2,4-triazole, aromatic aldehydes, and dimedone or cyclohexanone (Lipson et al., 2006).

Antimicrobial and Nematicidal Properties

  • Certain 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones have shown significant antimicrobial and nematicidal properties, comparable to standard treatments (Reddy et al., 2016).

Benzodiazepine Binding Activity

  • Some [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones have demonstrated high affinity for benzodiazepine receptors, indicating potential for neurological applications (Francis et al., 1991).

Synthesis of Novel Heterocycles

  • The synthesis of novel heterocyclic compounds like [1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one and hexahydro[4,5]benzimidazolo[2,1-b]quinazolinone derivatives has been achieved, contributing to the expansion of potential pharmaceutical applications (Mousavi et al., 2015).

properties

IUPAC Name

8,9-dimethoxy-5-[(3-nitrophenyl)methylsulfanyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O4S/c1-32-20-12-18-19(13-21(20)33-2)25-24(34-14-15-7-6-10-17(11-15)29(30)31)28-23(18)26-22(27-28)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWGMDKUYJTOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline

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